lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane
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Overview
Description
Malonyl Coenzyme A (lithium) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis, as well as the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve the presence of bicarbonate and ATP, which provide the necessary energy for the carboxylation process .
Industrial Production Methods
Industrial production of malonyl coenzyme A (lithium) involves the use of recombinant microorganisms engineered to overexpress acetyl coenzyme A carboxylase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of malonyl coenzyme A .
Chemical Reactions Analysis
Types of Reactions
Malonyl Coenzyme A (lithium) undergoes several types of chemical reactions, including:
Condensation Reactions: It participates in the condensation with acetyl coenzyme A to form fatty acids.
Decarboxylation Reactions: It can be decarboxylated to form acetyl coenzyme A.
Transacylation Reactions: It transfers the malonyl group to acyl carrier proteins during fatty acid synthesis.
Common Reagents and Conditions
Condensation Reactions: These reactions typically require the presence of fatty acid synthase and NADPH as a reducing agent.
Decarboxylation Reactions: These reactions are catalyzed by malonyl coenzyme A decarboxylase and occur under physiological conditions.
Transacylation Reactions: These reactions involve the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) and occur in the presence of acyl carrier proteins.
Major Products Formed
Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Acetyl Coenzyme A: Formed through the decarboxylation of malonyl coenzyme A.
Scientific Research Applications
Malonyl Coenzyme A (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various fatty acids and polyketides.
Biology: It plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis.
Medicine: It is studied for its potential role in metabolic disorders and as a target for drug development.
Mechanism of Action
Malonyl Coenzyme A (lithium) exerts its effects by serving as a substrate for fatty acid synthase and other enzymes involved in fatty acid metabolism . It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in fatty acid oxidation by inhibiting carnitine palmitoyltransferase I . This inhibition prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing their oxidation .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A (lithium): Another coenzyme A derivative involved in various metabolic pathways.
Propionyl Coenzyme A (lithium): Involved in the metabolism of odd-chain fatty acids.
Butyryl Coenzyme A (lithium): Participates in the synthesis of butyrate and other short-chain fatty acids.
Uniqueness
Malonyl Coenzyme A (lithium) is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it serves as an extender unit in the synthesis of bacterial aromatic polyketides and plays a crucial role in the regulation of fatty acid metabolism .
Properties
Molecular Formula |
C25H43LiN7O19P3S |
---|---|
Molecular Weight |
877.6 g/mol |
IUPAC Name |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane |
InChI |
InChI=1S/C24H38N7O19P3S.CH4.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);1H4;;/q;;+1;-1/t12-,17-,18-,19+,23-;;;/m1.../s1 |
InChI Key |
MSFGVOYTILNPFV-SJFFXJGCSA-N |
Isomeric SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
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